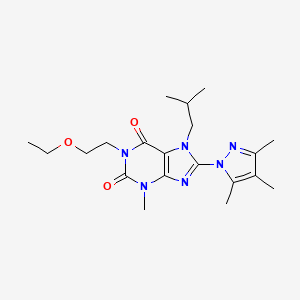
2-(3-Ethylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethylphenyl)acetic Acid is used in the discovery and synthesis of 8-Aza-5-thiaprostaglandin E1 analogs as EP4 agonist . It is also derived from Methyl 2-(3-Bromophenyl)acetate (M294990), which is used as a reagent to synthesize the methyl ester derivative of ®-Flurbiprofen (F598730) .
Molecular Structure Analysis
The molecular formula of 2-(3-Ethylphenyl)acetic Acid is C10H12O2 . The molecular weight is 164.20108 .Aplicaciones Científicas De Investigación
Environmental Toxicology and Remediation
- Toxicology of Related Herbicides : Studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide structurally related to 2-(3-Ethylphenyl)acetic acid, have advanced, revealing its toxicological and mutagenic characteristics. This research underscores the environmental impact of such compounds and the need for monitoring and mitigating their presence in natural settings (Zuanazzi et al., 2020).
Industrial and Chemical Processes
Acetic Acid in Industrial Cleaning : Organic acids, including acetic acid, play a crucial role in the cleaning of metals in acidic solutions, indicating the relevance of acetic acid derivatives in industrial applications. This highlights the importance of understanding the properties and reactivities of compounds like 2-(3-Ethylphenyl)acetic acid in such contexts (Goyal et al., 2018).
Biotechnological Applications of Acetic Acid Bacteria : The unique metabolism of acetic acid bacteria, which can oxidize ethanol to acetic acid, points to potential biotechnological applications. Research in this area can provide insights into the production of vinegar and other fermented products, suggesting a broader interest in the metabolic pathways of similar compounds (Lynch et al., 2019).
Environmental Science
- Degradation and Environmental Fate of Acetaminophen : Research focusing on acetaminophen, which shares functional group similarities with 2-(3-Ethylphenyl)acetic acid, has explored its environmental degradation and the formation of toxic by-products. Understanding these pathways can inform the environmental monitoring and treatment strategies for a wide range of related compounds (Vo et al., 2019).
Mecanismo De Acción
Target of Action
It’s worth noting that this compound is used in the discovery and synthesis of 8-aza-5-thiaprostaglandin e1 analogs as ep4 agonist
Mode of Action
Given its use in the synthesis of pharmaceutical intermediates , it’s plausible that it interacts with its targets to induce specific biochemical changes. More research is required to elucidate the precise interactions between 2-(3-Ethylphenyl)acetic acid and its targets.
Biochemical Pathways
It’s known that indole derivatives, which share a similar structure to 2-(3-ethylphenyl)acetic acid, can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given its use in the synthesis of pharmaceutical intermediates , it’s plausible that it induces specific molecular and cellular changes. More research is required to elucidate the precise effects of 2-(3-Ethylphenyl)acetic acid’s action.
Propiedades
IUPAC Name |
2-(3-ethylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-8-4-3-5-9(6-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMPAFQIQOEENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B2544173.png)

![methyl (2S)-2-[(6-chloropyridin-2-yl)formamido]-3-phenylpropanoate](/img/structure/B2544175.png)
![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide](/img/structure/B2544178.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B2544179.png)
